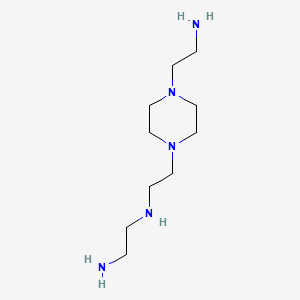

N-(2-aminoethyl)piperazine-1,4-diethylamine

Description

Properties

IUPAC Name |

N'-[2-[4-(2-aminoethyl)piperazin-1-yl]ethyl]ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H25N5/c11-1-3-13-4-6-15-9-7-14(5-2-12)8-10-15/h13H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXNQJNPKMZRHBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN)CCNCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H25N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7067611 | |

| Record name | N-(2-Aminoethyl)piperazine-1,4-diethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7067611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31295-54-2 | |

| Record name | N1-(2-Aminoethyl)-1,4-piperazinediethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31295-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Piperazinediethanamine, N1-(2-aminoethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031295542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Piperazinediethanamine, N1-(2-aminoethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(2-Aminoethyl)piperazine-1,4-diethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7067611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-aminoethyl)piperazine-1,4-diethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.946 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N'-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the polyamine N'-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine, a compound of significant interest in the field of advanced drug delivery. While it is sometimes referred to by the common name N-(2-aminoethyl)piperazine-1,4-diethylamine, this guide will adhere to its IUPAC nomenclature. This molecule serves as a crucial building block in the synthesis of ionizable lipids, which are key components of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics, including mRNA and CRISPR-Cas9 gene editing systems. Its unique structure, featuring multiple amine groups, is pivotal to the formulation of effective non-viral vectors for gene therapy.

Chemical Identity and Physicochemical Properties

A clear understanding of the chemical and physical properties of N'-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine is essential for its application in research and development.

| Identifier | Value |

| IUPAC Name | N'-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine |

| Common Name | N-(2-aminoethyl)piperazine-1,4-diethylamine |

| CAS Number | 31295-54-2[1] |

| Molecular Formula | C10H25N5[1] |

| Molecular Weight | 215.34 g/mol [1] |

| Physicochemical Property | Value |

| Appearance | Solid, semi-solid, or liquid |

| Boiling Point | 348.8 ± 10.0 °C at 760 mmHg |

| Density | 1.011 ± 0.06 g/cm³ |

| Storage Temperature | 2-8°C, in a dark place under an inert atmosphere |

Synthesis

While N'-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine is commercially available from various suppliers, a plausible synthetic route can be extrapolated from the synthesis of similar polyamines. A potential method involves the reaction of diethylenetriamine with a suitably activated piperazine derivative.

Note: A detailed, publicly available experimental protocol for the specific synthesis of this compound is not readily found in the literature. The following is a generalized conceptual pathway.

Conceptual Synthetic Pathway

The synthesis could potentially be achieved through the nucleophilic substitution reaction between a large excess of diethylenetriamine and a piperazine derivative with two leaving groups, such as 1,4-bis(2-chloroethyl)piperazine. The excess of diethylenetriamine would be necessary to favor the desired di-substitution product and minimize polymerization. The reaction would likely be carried out in a suitable solvent and in the presence of a base to neutralize the acid formed during the reaction. Purification would likely involve distillation under reduced pressure or column chromatography.

Spectroscopic Data

Spectroscopic data is critical for the verification of the chemical structure and purity of N'-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine. While specific spectra are proprietary to commercial suppliers, the expected spectral features are outlined below.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show a complex pattern of multiplets in the aliphatic region (typically 2.0-3.5 ppm) corresponding to the various methylene (-CH2-) groups of the piperazine ring and the ethylenediamine chains. The signals for the amine (-NH and -NH2) protons would appear as broad singlets, and their chemical shift would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would display a series of peaks in the range of approximately 35-60 ppm, corresponding to the different carbon environments within the molecule's aliphatic framework.

Mass Spectrometry

Mass spectrometry would confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M+) at m/z 215, along with a fragmentation pattern characteristic of polyamines, involving the cleavage of C-C and C-N bonds.

Applications in Drug Delivery

The primary application of N'-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine is as a foundational amine for the synthesis of ionizable lipids used in LNPs. These LNPs are highly effective vehicles for the in vivo delivery of RNA-based therapeutics.

Synthesis of the Ionizable Lipidoid C12-200

A prominent example is the synthesis of the lipidoid C12-200, which has been demonstrated to be highly effective for in vivo gene silencing.

Experimental Protocol: Synthesis of C12-200

-

Materials:

-

N'-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine (referred to as amine 200)

-

1,2-epoxyhexadecane (C12)

-

Glass scintillation vials

-

-

Procedure:

-

Combine N'-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine and 1,2-epoxyhexadecane in a glass scintillation vial at a molar ratio of 1:5.

-

Stir the mixture at 90°C for 3 days in the absence of a solvent.

-

The resulting product, C12-200, can be used without further purification for the formulation of lipid nanoparticles.

-

Formulation of Lipid Nanoparticles for mRNA Delivery and Gene Editing

C12-200, synthesized from the title compound, is a key component in LNP formulations for the delivery of mRNA and CRISPR-Cas9 machinery.

Experimental Protocol: LNP Formulation

-

Materials:

-

Ionizable lipid (e.g., C12-200)

-

Phospholipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, DOPE)

-

Cholesterol

-

PEG-lipid (e.g., C14-PEG2000)

-

mRNA or CRISPR-Cas9 components in a suitable buffer (e.g., citrate buffer, pH 3.0)

-

Ethanol

-

Microfluidic mixing device (e.g., NanoAssemblr)

-

-

Procedure:

-

Dissolve the ionizable lipid, phospholipid, cholesterol, and PEG-lipid in ethanol to create a lipid mixture. A common molar ratio is 50:10:38.5:1.5 (ionizable lipid:phospholipid:cholesterol:PEG-lipid).

-

Dissolve the nucleic acid cargo in an acidic aqueous buffer.

-

Utilize a microfluidic device to rapidly mix the ethanolic lipid solution with the aqueous nucleic acid solution at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol).

-

The rapid mixing process leads to the self-assembly of LNPs encapsulating the nucleic acid cargo.

-

The resulting LNP solution is then typically dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH.

-

Mechanism of Action in Gene Delivery

The compound itself does not have a direct biological mechanism of action in terms of modulating signaling pathways. Its function is to impart specific physicochemical properties to the LNPs that enable efficient delivery of their genetic payload.

Cellular Uptake and Endosomal Escape

-

Systemic Circulation and Cellular Targeting: Once administered, LNPs circulate in the bloodstream. They can be designed to passively target certain tissues, like the liver, or functionalized with ligands for specific cell targeting.

-

Endocytosis: LNPs are taken up by target cells through endocytosis.

-

Endosomal Acidification and Release: The key to the effectiveness of ionizable lipids derived from N'-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine lies in their pH-responsive nature. In the acidic environment of the endosome, the tertiary amine groups of the ionizable lipid become protonated. This positive charge facilitates the interaction of the LNP with the negatively charged endosomal membrane, leading to membrane destabilization and the release of the nucleic acid cargo into the cytoplasm.

-

Therapeutic Action: Once in the cytoplasm, mRNA can be translated into protein by ribosomes, or CRISPR-Cas9 components can translocate to the nucleus to perform gene editing.

Visualizations

Workflow for LNP-mediated CRISPR-Cas9 Gene Editing

References

An In-depth Technical Guide to Piperazine Derivatives for Drug Discovery and Development

A Note on Nomenclature: The chemical name "N-(2-aminoethyl)piperazine-1,4-diethylamine" is ambiguous and does not conform to standard IUPAC nomenclature. However, chemical databases contain an entry for a substance with this name under CAS number 31295-54-2, with a listed IUPAC name of N'-[2-[4-(2-aminoethyl)piperazin-1-yl]ethyl]ethane-1,2-diamine.[1][2] This complex diamine appears to be primarily used as a precursor in the synthesis of lipid-like materials for gene silencing and drug delivery applications.[3]

This guide will focus on the core, well-documented piperazine derivative, 1-(2-Aminoethyl)piperazine (AEP) , and its related diethylated analogue, 1,4-Diethylpiperazine , as these compounds are of broad interest to researchers, scientists, and drug development professionals.[4] The piperazine moiety is a crucial scaffold in medicinal chemistry, known for improving the pharmacokinetic profiles of drug candidates.[5]

Section 1: Core Chemical Properties

The physicochemical properties of piperazine derivatives are fundamental to their application in synthesis and drug formulation.

1-(2-Aminoethyl)piperazine (AEP)

AEP is a versatile intermediate characterized by the presence of primary, secondary, and tertiary amine functionalities within a single molecule. It is a colorless to pale yellow, corrosive liquid with a fish-like odor.[6]

Table 1: Physicochemical Properties of 1-(2-Aminoethyl)piperazine

| Property | Value | References |

| CAS Number | 140-31-8 | |

| Molecular Formula | C₆H₁₅N₃ | |

| Molecular Weight | 129.20 g/mol | [7] |

| Appearance | Colorless to yellowish liquid | |

| Melting Point | -19 °C | [6] |

| Boiling Point | 218-222 °C | [6] |

| Density | 0.985 g/mL at 25 °C | [6] |

| Vapor Pressure | 0.05 mmHg at 20 °C | [6] |

| Flash Point | 92 °C (197.6 °F) - closed cup | |

| Water Solubility | Miscible | |

| Refractive Index (n20/D) | 1.500 | [6] |

1,4-Diethylpiperazine

This symmetric tertiary amine is a colorless to pale yellow liquid with a characteristic amine odor.[4] It is soluble in water and various organic solvents like methanol and toluene.[4][8]

Table 2: Physicochemical Properties of 1,4-Diethylpiperazine

| Property | Value | References |

| CAS Number | 6483-50-7 | [4][9] |

| Molecular Formula | C₈H₁₈N₂ | [4] |

| Molecular Weight | 142.24 g/mol | [4] |

| Appearance | Clear colorless to yellow liquid | [10] |

| Solubility | Soluble in water, methanol, toluene | [4][8] |

| Topological Polar Surface Area | 6.5 Ų | [10] |

| Hydrogen Bond Acceptor Count | 2 | [10] |

Section 2: Synthesis and Experimental Protocols

The synthesis of piperazine derivatives is a cornerstone of many pharmaceutical and industrial processes.

Synthesis of 1-(2-Aminoethyl)piperazine (AEP)

AEP can be produced through various methods. One notable industrial process involves the catalytic hydrogenation of nitrilotriacetonitrile. This continuous process allows for high yields with AEP as the principal product.[11] Another established method involves the reaction of triethylenetetramine under specific temperature and pressure conditions.[12]

Experimental Protocol: Catalytic Hydrogenation of Nitrilotriacetonitrile [11]

-

Objective: To synthesize 1-(2-Aminoethyl)piperazine (AEP) as the primary product.

-

Reactants: Nitrilotriacetonitrile, Hydrogen gas, Ammonia (optional but preferred).

-

Catalyst: A hydrogenation catalyst such as nickel, copper, palladium, platinum, cobalt, or mixtures thereof.[11]

-

Procedure:

-

Nitrilotriacetonitrile is continuously fed into a reaction vessel containing the hydrogenation catalyst.

-

Hydrogen gas is introduced into the vessel. Ammonia may also be co-fed with the nitrile.

-

The reaction is maintained at a temperature between 75 °C and 200 °C.

-

The reaction pressure is controlled to facilitate the hydrogenation process.

-

The product stream is continuously withdrawn and purified to isolate AEP.

-

Synthesis of Substituted Piperazines

The piperazine ring is a common target for derivatization to create libraries of compounds for drug screening. A general approach involves the palladium-catalyzed amination of aryl chlorides.[13]

Logical Workflow for Piperazine Derivative Synthesis

Caption: General workflow for the synthesis of arylpiperazines via Pd-catalyzed amination.

Section 3: Applications in Drug Development & Research

Piperazine derivatives are integral to medicinal chemistry due to their wide spectrum of biological activities and their ability to act as versatile linkers in drug design.[5]

Core Applications of 1-(2-Aminoethyl)piperazine (AEP)

AEP is a widely used building block and reagent in both industrial and research settings.

-

Epoxy Curing Agent: Its multiple amine groups make it an excellent curing agent (hardener) for epoxy resins, used in coatings, adhesives, and composites.

-

Corrosion Inhibition: AEP is utilized in studies and applications aimed at preventing metal corrosion.[6][7][14]

-

Chemical Intermediate: It serves as a starting material for the synthesis of more complex molecules, including pharmaceuticals, surfactants, and polyamide resins. For instance, it is a reagent in the synthesis of novel bisnaphthalimides which act as DNA topoisomerase II inhibitors.

The Piperazine Scaffold in Medicinal Chemistry

The piperazine ring is a privileged scaffold in drug discovery, appearing in numerous approved drugs. Its presence can enhance aqueous solubility and modulate the pharmacokinetic properties of a molecule.[5]

-

Antipsychotics and Antidepressants: Many drugs targeting central nervous system receptors incorporate a piperazine moiety.

-

Antihistamines: The piperazine structure is common in H1 receptor antagonists.[15]

-

Other Therapeutic Areas: Piperazine-based compounds have been developed as antibacterial, antifungal, and anticancer agents.[5]

Signaling Pathway Interaction Model

The diagram below illustrates a common paradigm in drug development where a synthesized piperazine derivative acts as an antagonist to a G-protein coupled receptor (GPCR), a frequent target in pharmacology.

Caption: A piperazine derivative acting as a competitive antagonist at a G-protein coupled receptor (GPCR).

Section 4: Safety and Handling

Both AEP and its derivatives are chemically reactive and require careful handling.

-

1-(2-Aminoethyl)piperazine (AEP): AEP is classified as a corrosive liquid that can cause severe skin burns and eye damage.[16] It may also cause an allergic skin reaction.[16] It is harmful if swallowed or in contact with skin. Proper personal protective equipment (PPE), including gloves, goggles, and protective clothing, is mandatory when handling this chemical.[16]

-

1,4-Diethylpiperazine: While specific hazard data is less detailed, as a tertiary amine, it should be handled with care, assuming it to be an irritant.

-

General Handling: These amines are incompatible with acids, acid anhydrides, acid chlorides, and strong oxidizing agents.[6] Store in a cool, dry, well-ventilated area in tightly sealed containers.[16]

References

- 1. N-(2-aminoethyl)piperazine-1,4-diethylamine | C10H25N5 | CID 161703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. N-(2-aminoethyl)piperazine-1,4-diethylamine | 31295-54-2 [chemicalbook.com]

- 4. CAS 6483-50-7: 1,4-Diethylpiperazine | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. N-Aminoethylpiperazine | 140-31-8 [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. 1,4-DIETHYLPIPERAZINE | 6483-50-7 [chemicalbook.com]

- 9. 1,4-Diethylpiperazine | C8H18N2 | CID 80973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Page loading... [guidechem.com]

- 11. US3733325A - Preparation of aminoethylpiperazine - Google Patents [patents.google.com]

- 12. US3055901A - Preparation of aminoethylpiperazine - Google Patents [patents.google.com]

- 13. Piperazine synthesis [organic-chemistry.org]

- 14. scientificlabs.co.uk [scientificlabs.co.uk]

- 15. Synthesis and antiallergy activity of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to N-(2-Aminoethyl)piperazine (AEP)

Disclaimer: The chemical name provided in the topic, "N-(2-aminoethyl)piperazine-1,4-diethylamine," is chemically ambiguous and does not correspond to a well-documented compound with available in-depth technical data. Therefore, this guide focuses on the closely related, structurally similar, and extensively documented industrial chemical, N-(2-Aminoethyl)piperazine (AEP) , CAS No: 140-31-8. AEP is a versatile diamine with significant applications that align with the likely interests of the target audience.

Introduction

N-(2-Aminoethyl)piperazine (AEP) is a cyclic ethyleneamine that is unique due to the presence of a primary, a secondary, and a tertiary amine within a single molecule. This structure makes it a highly versatile raw material for a wide variety of applications, most notably as a curing agent and accelerator for epoxy resins.[1][2] It is also utilized as an intermediate in the synthesis of pharmaceuticals, as a corrosion inhibitor, an asphalt additive, and in the formulation of polyamide resins and urethane catalysts.[3] This guide provides a comprehensive technical overview of AEP, including its chemical properties, detailed experimental protocols for its primary applications, and a summary of its reaction mechanisms.

Alternative Names and Synonyms

To facilitate comprehensive literature searches and material identification, it is crucial to be aware of the various synonyms and trade names for N-(2-Aminoethyl)piperazine.

| Category | Name |

| IUPAC Name | 2-(Piperazin-1-yl)ethan-1-amine |

| CAS Number | 140-31-8 |

| Common Synonyms | 1-(2-Aminoethyl)piperazine |

| N-Aminoethylpiperazine (AEP) | |

| 1-Piperazineethanamine | |

| 2-(1-Piperazinyl)ethylamine | |

| Trade Names | Ancamine AEP |

| D.E.H. 39 |

Quantitative Data

The physicochemical properties of AEP are fundamental to its handling, application, and performance in various chemical processes.

Physicochemical Properties of N-(2-Aminoethyl)piperazine

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₅N₃ | [4] |

| Molecular Weight | 129.21 g/mol | [5] |

| Appearance | Clear, colorless to slightly yellow liquid | [4] |

| Melting Point | -19 °C (-2 °F) | [4][6] |

| Boiling Point | 218-222 °C (428 °F) | [4][6] |

| Density | 0.985 g/mL at 25 °C | [4] |

| Vapor Pressure | 0.05 mm Hg at 20 °C | [4] |

| Flash Point | 93 °C (199-200 °F) - closed cup | [7][8] |

| Amine Value | 1,297 mg KOH/g | [9] |

| Equivalent Wt/{H} | 43 | [9] |

Typical Performance of Cured Epoxy Resin

When used to cure a standard Bisphenol-A based (DGEBA, EEW=190) epoxy resin, AEP imparts specific mechanical and thermal properties.

| Property | Value | Reference(s) |

| Heat Deflection Temp. | 225 °F (107 °C) | [9][10] |

| Flexural Strength | 19,000 psi (131 MPa) | [9][10] |

| Tensile Strength | 10,000 psi (69 MPa) | [9][10] |

Core Application: Epoxy Resin Curing

A primary industrial use of AEP is as a curing agent for epoxy resins.[2] The curing process involves a chemical reaction where the AEP molecules cross-link with the epoxy polymer chains, transforming the liquid resin into a hard, thermoset plastic.

Reaction Mechanism with Epoxides

The reaction between AEP and an epoxide ring proceeds via a nucleophilic substitution (SN2) mechanism.[11] The lone-pair electrons on AEP's nitrogen atoms act as nucleophiles, attacking one of the electrophilic carbon atoms of the epoxide's oxirane ring. This attack opens the strained ring and forms a new carbon-nitrogen bond, creating a β-amino alcohol.[11]

The three distinct amine groups in AEP exhibit different reactivities:

-

Primary Amine (-NH₂): This is the most reactive group due to lower steric hindrance. It initiates the curing process by reacting with an epoxy group to form a secondary amine.[11]

-

Secondary Amines (-NH-): Both the secondary amine in the piperazine ring and the one formed from the primary amine's reaction can react with additional epoxy molecules, propagating the cross-linking.[11]

-

Tertiary Amine (-N<): The tertiary amine within the piperazine ring does not react directly but acts as a catalyst, accelerating the opening of the epoxy ring by the other amine groups and by the newly formed hydroxyl groups.[1]

Experimental Protocols

Protocol 1: Epoxy Resin Curing

This protocol details a standard procedure for curing a Diglycidyl Ether of Bisphenol A (DGEBA) based epoxy resin using AEP.[4]

4.1.1 Materials & Equipment

-

Standard DGEBA epoxy resin (Epoxide Equivalent Weight [EEW] = 190 g/eq)

-

N-(2-Aminoethyl)piperazine (AEP), e.g., Ancamine AEP (≥96% purity)[9]

-

Suitable mixing vessel (e.g., disposable plastic cup)

-

Stirring apparatus (e.g., wooden stick, mechanical stirrer)

-

Calibrated digital scale

-

Mold for casting specimen

-

Programmable oven for post-curing

-

Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat

4.1.2 Procedure

-

Formulation: Prepare the epoxy and curing agent at a stoichiometric ratio. The recommended use level is 23 parts by weight of AEP per 100 parts of epoxy resin (23 phr) for a resin with EEW = 190.[9][10]

-

Mixing: Accurately weigh 100 g of DGEBA epoxy resin into the mixing vessel. Add 23 g of AEP to the resin.

-

Mix the components thoroughly for at least 2-3 minutes. Scrape the sides and bottom of the container to ensure a homogeneous mixture.[1] Avoid vigorous mixing to minimize air entrapment.

-

Casting: Pour the mixed resin-hardener system into the prepared mold. The typical gel time for a 150g mass at 25°C is approximately 19 minutes.[9]

-

Initial Cure (B-Stage): Allow the casting to cure at ambient temperature (22-25°C) until it reaches a solid, non-tacky state (B-stage).

-

Post-Curing: For optimal thermal and mechanical properties, a post-cure is required. Place the demolded part in an oven and cure for 2 hours at 100°C (212°F) .[9][10]

-

Cooling: After the post-curing period, turn off the oven and allow the cured part to cool slowly to room temperature to avoid thermal shock.

Protocol 2: Synthesis of N-(2-Aminoethyl)piperazine

AEP can be prepared via several routes. One patented method involves the catalytic hydrogenation of nitrilotriacetonitrile.[12] Another involves the reaction of triethylenetetramine with a hydrogenation catalyst in the presence of ammonia.[13]

4.2.1 Materials & Equipment

-

Triethylenetetramine (TETA)

-

Ammonia (NH₃)

-

Hydrogenation catalyst (e.g., 60-100 wt% Nickel or Cobalt, with promoters like copper or chromium oxide)[13]

-

High-pressure autoclave reactor (e.g., rocking autoclave)

-

Hydrogen (H₂) gas supply

-

Filtration apparatus

-

Distillation apparatus

4.2.2 Procedure

-

Charging the Reactor: To a high-pressure autoclave, add triethylenetetramine and the hydrogenation catalyst. For example, 100 g of TETA and 50 g of a nickel-copper-chromia catalyst.[13]

-

Purging and Pressurizing: Seal the autoclave and purge it with hydrogen gas to remove air.

-

Adding Ammonia: Add ammonia to the reactor. A typical ratio is 1 to 10 moles of ammonia per mole of TETA.[13]

-

Hydrogenation: Pressurize the reactor with hydrogen to a pressure of 1500 to 5000 psig.[13]

-

Heating: Heat the reactor to a temperature between 150°C and 300°C while agitating (rocking).[13]

-

Reaction: Maintain these conditions for a period of 0.5 to 2 hours.[13]

-

Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the excess pressure.

-

Product Recovery: Filter the reaction mixture to remove the solid catalyst.

-

Purification: Recover the AEP from the resulting product mixture, typically through fractional distillation.

References

- 1. benchchem.com [benchchem.com]

- 2. Aminoethylpiperazine - Wikipedia [en.wikipedia.org]

- 3. 1-(2-Aminoethyl)piperazine, 98% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. benchchem.com [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 7. Aminoethylpiperazine | C6H15N3 | CID 8795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-Aminoethylpiperazine | 140-31-8 [chemicalbook.com]

- 9. crosslinkers-web.panpage.de [crosslinkers-web.panpage.de]

- 10. stobec.com [stobec.com]

- 11. benchchem.com [benchchem.com]

- 12. US3733325A - Preparation of aminoethylpiperazine - Google Patents [patents.google.com]

- 13. US3055901A - Preparation of aminoethylpiperazine - Google Patents [patents.google.com]

The Quinoline Carboxaldehyde Scaffold: A Technical Guide to its Latent Potential in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline core is a privileged heterocyclic scaffold that forms the basis of numerous approved therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This technical guide focuses on the subset of quinoline carboxaldehyde and benzoylquinoline derivatives, a class of molecules that, while historically utilized as analytical reagents, holds significant and underexplored potential for drug discovery and development. This document will delve into the known biological activities, mechanisms of action, and relevant experimental methodologies associated with this chemical class, providing a foundation for future research and development endeavors. Although specific pharmacological data for 3-(4-Fluorobenzoyl)-2-quinolinecarboxaldehyde (CAS Number 31295-54-2) as a therapeutic agent is limited, the extensive bioactivity of structurally related compounds suggests a promising avenue for investigation.

Physicochemical and Analytical Properties

Quinoline carboxaldehyde derivatives are primarily recognized for their utility as fluorogenic labeling reagents. They react with primary amines, such as those in amino acids, peptides, and proteins, to yield highly fluorescent products. This property has led to their widespread use in sensitive analytical techniques.

| Property | Value/Description | Application | Reference |

| Fluorescence | Reacts with primary amines to form fluorescent isoindoles. | Ultrasensitive determination of primary amines, peptides, and proteins. | [3] |

| Detection Method | Capillary Electrophoresis (CE), High-Performance Liquid Chromatography (HPLC) with laser-induced fluorescence (LIF) detection. | Quantitative analysis in biological and chemical samples. | [3] |

| Excitation Wavelength | Typically around 442 nm (with HeCd laser). | Fluorescence spectroscopy and imaging. | [3] |

| Emission Wavelength | Varies with the specific derivative and analyte. | Fluorescence spectroscopy and imaging. | [3] |

Synthesis of Quinoline Carboxaldehyde Derivatives

The synthesis of quinoline carboxaldehyde derivatives can be achieved through various organic chemistry routes. A general approach involves the construction of the quinoline ring system followed by the introduction or modification of the carboxaldehyde and benzoyl moieties.

General Synthetic Procedure for a Quinoline-3-carbaldehyde Derivative

A representative synthesis involves the reaction of 2-chloroquinoline-3-carbaldehyde with a nucleophile, such as a triazole, in the presence of a base.[4]

Experimental Protocol:

-

Reactant Mixture: To a stirred solution of 2-chloroquinoline-3-carbaldehyde (1 equivalent) in dimethylformamide (DMF), add potassium carbonate (2 equivalents) and 1,2,4-triazole (3 equivalents).[4]

-

Reaction Conditions: Heat the mixture at 40°C for 6 hours.[4]

-

Work-up: After cooling, pour the reaction mixture into crushed ice.[4]

-

Purification: Collect the resulting precipitate by vacuum filtration and purify by column chromatography on silica gel to yield the desired 2-(1H-1,2,4-triazol-1-yl)quinoline-3-carbaldehyde.[4]

Biological Activities and Therapeutic Potential

The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad range of pharmacological activities.[1][2] While direct therapeutic data for 3-(4-Fluorobenzoyl)-2-quinolinecarboxaldehyde is scarce, the activities of related quinoline carboxaldehydes and benzoylquinolines provide a strong rationale for its investigation in various disease contexts.

Anticancer Activity

Quinoline derivatives have emerged as potent anticancer agents, targeting multiple facets of cancer biology.[1][5]

Mechanisms of Action:

-

Kinase Inhibition: Many quinoline-based molecules are potent inhibitors of protein kinases that are crucial for cancer cell proliferation and survival. Key targets include:

-

DNA Intercalation and Topoisomerase Inhibition: Certain quinoline derivatives can intercalate into DNA or inhibit topoisomerase enzymes, leading to DNA damage and apoptosis.[5]

-

Tubulin Polymerization Inhibition: Some derivatives disrupt microtubule dynamics by binding to the colchicine site of tubulin, leading to cell cycle arrest and apoptosis.[5]

-

Induction of Apoptosis: Quinoline derivatives can trigger programmed cell death through various mechanisms, including the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.[7]

Quantitative Data on Anticancer Activity of Quinoline Derivatives:

| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Quinoline-3-carbaldehyde Hydrazones | Various | Low micromolar range | DNA Intercalation, Apoptosis Induction | [5] |

| 4-Aniline Quinoline Derivatives | MCF-7 | 0.72 (PI3K), 2.62 (mTOR) | PI3K/mTOR Inhibition | [6] |

| Quinoline-Indole Derivatives | K562 | - | Tubulin Polymerization Inhibition | [5] |

| Indeno[1,2-c]quinoline Derivatives | HeLa, SAS, A549, BT483 | 0.23 - 0.89 | Topoisomerase I & II Inhibition | [5] |

Antimicrobial and Antiprotozoal Activity

The quinoline core is present in several established antimalarial drugs, and novel derivatives continue to be explored for their antimicrobial and antiprotozoal properties.[1][8]

Mechanisms of Action:

-

Enzyme Inhibition: Quinoline-carbaldehyde derivatives have been identified as novel and specific inhibitors of leishmanial methionine aminopeptidase 1 (LdMetAP1), an essential enzyme for the parasite's survival.[8]

-

General Antimicrobial Effects: Various quinoline derivatives have demonstrated efficacy against a range of bacterial and fungal strains.[9][10]

Signaling Pathways Modulated by Quinoline Derivatives

Quinoline-based compounds have been shown to interfere with key signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Quinoline derivatives have been developed as potent inhibitors of key components of this pathway, such as PI3K and mTOR.[6]

References

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 2. jddtonline.info [jddtonline.info]

- 3. 3-benzoyl-2-quinolinecarboxaldehyde: A novel fluorogenic reagent for the high-sensitivity chromatographic analysis of primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

N-(2-aminoethyl)piperazine-1,4-diethylamine synonyms and alternative names

An In-depth Technical Guide to N-(2-aminoethyl)piperazine Derivatives

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of compounds related to the query "N-(2-aminoethyl)piperazine-1,4-diethylamine." Initial research indicates that this name is ambiguous and may refer to a specific, less-documented compound or be a conflation of terms related to the widely used chemical N-(2-aminoethyl)piperazine (AEP). This document addresses both possibilities to provide a thorough resource.

Part 1: N-(2-aminoethyl)-1,4-piperazinediethanamine (CAS 31295-54-2)

The chemical name provided by the user, "N-(2-aminoethyl)piperazine-1,4-diethylamine," is most closely associated with the CAS number 31295-54-2. While this specific common name is not standard, the compound registered under this CAS number is more formally known by other names. It has been noted for its use in biomedical research, including in the preparation of lipid-like materials for in vivo gene silencing.[][2]

Synonyms and Alternative Names

Below is a list of alternative names and identifiers for the compound associated with CAS 31295-54-2.

| Category | Name |

| CAS Number | 31295-54-2[3][4] |

| Molecular Formula | C10H25N5[3][4] |

| Synonyms | N-(2-Aminoethyl)-1,4-piperazinediethanamine[5] |

| N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine[2] | |

| 2-(4-{2-[(2-aminoethyl)amino]ethyl}piperazin-1-yl)ethan-1-amine[2] | |

| Aminoethylpiperazinylethylethylenediamine[5] |

Quantitative Data

The available quantitative data for this compound is limited but summarized below.

| Property | Value |

| Molecular Weight | 215.34 g/mol [][3] |

| Density | 1.011 g/cm³[3] |

| Boiling Point | 348.8ºC at 760 mmHg[3] |

| Flash Point | 164.8ºC[3] |

| pKa (Predicted) | 10.11 ± 0.10[4] |

Due to the limited public data on this specific compound, a detailed experimental protocol and signaling pathway analysis are not available. However, its use in the synthesis of lipid nanoparticles for drug delivery suggests a role in advanced pharmaceutical formulation.[2]

Part 2: N-(2-aminoethyl)piperazine (AEP) (CAS 140-31-8)

Given the ambiguity of the initial query, it is highly probable that information on the well-documented and structurally related compound, N-(2-aminoethyl)piperazine (AEP), is of interest. AEP is a versatile diamine with wide-ranging industrial and research applications.[6] It is a derivative of piperazine and contains primary, secondary, and tertiary amine functionalities in one molecule.[7]

Synonyms and Alternative Names

AEP is known by numerous synonyms in commercial and academic contexts.

| Category | Name |

| IUPAC Name | 2-(Piperazin-1-yl)ethan-1-amine[7][8] |

| CAS Number | 140-31-8[8][9][10] |

| Common Synonyms | 1-(2-Aminoethyl)piperazine[8][10] |

| N-Aminoethylpiperazine[8][10] | |

| 1-Piperazineethanamine[8][10] | |

| 2-(1-Piperazinyl)ethylamine[8] | |

| USAF DO-46[8][10] | |

| Trade Names | Ancamine AEP[6] |

| D.E.H. 39[6][10] |

Quantitative Data

The physicochemical properties of AEP are well-documented and crucial for its various applications.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₅N₃ | [9][10] |

| Molecular Weight | 129.21 g/mol | [9] |

| Appearance | Colorless to slightly yellow liquid | [9] |

| Melting Point | -19 °C | [7][9] |

| Boiling Point | 222 °C | [7][9] |

| Density | 0.984 g/cm³ at 20 °C | [7] |

| Vapor Pressure | 0.076 mmHg at 20 °C | [7] |

| Flash Point | 92 °C (closed cup) | |

| Solubility | Miscible in water | [7] |

| Refractive Index | 1.4993 at 20 °C/D | [8] |

Applications Overview

AEP is utilized in a wide array of applications, including:

-

Epoxy Curing Agent: It is widely used to cross-link epoxy resins, often as an accelerator with other amines.[7]

-

Corrosion Inhibition: AEP is an effective corrosion inhibitor.[10]

-

Pharmaceutical Synthesis: It serves as a building block for various pharmaceuticals.[9]

-

Asphalt Additives: It is used to improve the properties of asphalt.[10]

-

Surface Activation: AEP is used to modify material surfaces.[9][10]

-

CO₂ Capture: Its alkaline nature makes it a candidate for carbon dioxide sequestration research.[7]

Experimental Protocols

A common industrial synthesis involves reacting ethylenediamine (EDA) or ethanolamine/ammonia mixtures over a catalyst.[7] Another method involves the reaction of piperazine (PZ) with monoethanolamine (MEA) in the presence of CO₂ at elevated temperatures.[10]

Protocol: Synthesis from Piperazine and Monoethanolamine [10]

-

A mixture of 7 M piperazine and 2 M monoethanolamine with 0.3 mol CO₂ per mole of alkalinity is prepared.

-

The mixture is placed in a sealed 316 stainless steel thermal cylinder.

-

The cylinder is heated in a convection oven at 150 °C.

-

Cylinders are removed periodically to monitor the reaction progress via ion chromatography.

AEP is a common curing agent for epoxy resins like diglycidyl ether of bisphenol A (DGEBA). The tertiary amine in AEP's structure acts as an accelerator for the curing process.[7]

Protocol: Curing of DGEBA Epoxy Resin

-

Preparation: Ensure DGEBA epoxy resin and AEP are at room temperature.

-

Mixing: In a suitable vessel, combine the DGEBA resin with AEP at the desired stoichiometric ratio. The amount of AEP can be calculated based on its amine hydrogen equivalent weight (AHEW).

-

Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles until the mixture is clear.

-

Casting: Pour the degassed mixture into a pre-heated mold.

-

Curing: Cure the cast resin in an oven at a specified temperature and duration (e.g., 2 hours at 100°C).

-

Post-Curing: For optimal properties, a post-curing step at a higher temperature may be employed (e.g., 3 hours at 150°C).

-

Cooling: Allow the cured epoxy to cool slowly to room temperature to prevent thermal stress.

Diagrams and Workflows

The following diagram illustrates the relationship between the chemical nature of AEP and its primary applications.

This diagram outlines the typical workflow for using AEP as an epoxy curing agent.

References

- 2. N-(2-aminoethyl)piperazine-1,4-diethylamine | 31295-54-2 [chemicalbook.com]

- 3. machidopharma.com [machidopharma.com]

- 4. Page loading... [wap.guidechem.com]

- 5. N-(2-aminoethyl)piperazine-1,4-diethylamine CAS#: 31295-54-2 [amp.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Aminoethylpiperazine - Wikipedia [en.wikipedia.org]

- 8. Aminoethylpiperazine | C6H15N3 | CID 8795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. N-Aminoethylpiperazine | 140-31-8 [chemicalbook.com]

N1-(2-Aminoethyl)-1,4-piperazinediethanamine: A Technical Guide for Drug Development Professionals

An in-depth exploration of the physicochemical properties, synthesis, and applications of a key building block in modern drug delivery systems.

Introduction

N1-(2-Aminoethyl)-1,4-piperazinediethanamine is a branched polyamine that has garnered significant interest in the fields of pharmaceutical sciences and drug delivery. Its molecular structure, featuring a central piperazine ring and multiple aminoethyl side chains, imparts unique chemical properties that make it a valuable precursor in the synthesis of functional materials. This technical guide provides a comprehensive overview of the physical and chemical properties of N1-(2-Aminoethyl)-1,4-piperazinediethanamine, its role as a critical starting material for the ionizable lipid C12-200, and its subsequent application in the formulation of lipid nanoparticles (LNPs) for therapeutic delivery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N1-(2-Aminoethyl)-1,4-piperazinediethanamine is essential for its handling, characterization, and application in synthesis. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 31295-54-2 | [1][2] |

| Molecular Formula | C10H25N5 | [1][2] |

| Molecular Weight | 215.34 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Boiling Point | 348.8 ± 10.0 °C (Predicted) | [2] |

| Density | 1.011 g/cm³ | [2] |

| pKa | 10.11 ± 0.10 (Predicted) | [2] |

| Purity | ≥95% - ≥97.0% | [4][5] |

| Storage Conditions | 2-8°C, under inert atmosphere, protected from light | [2][4] |

Chemical Properties and Reactivity

N1-(2-Aminoethyl)-1,4-piperazinediethanamine is characterized by the presence of multiple primary and tertiary amine functional groups. These groups are basic and can readily participate in a variety of chemical reactions. The lone pairs of electrons on the nitrogen atoms make the molecule nucleophilic, allowing it to react with electrophiles.

The primary amino groups are particularly reactive towards carboxylic acids, activated esters (e.g., NHS esters), and carbonyl compounds such as aldehydes and ketones.[6] This reactivity is fundamental to its primary application as a precursor for the synthesis of the ionizable lipid C12-200, a key component in lipid nanoparticles for drug delivery.[6]

Synthesis and Characterization

Experimental Protocol: Characterization

The identity and purity of synthesized N1-(2-Aminoethyl)-1,4-piperazinediethanamine must be confirmed through rigorous analytical characterization.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl3 or D2O).

-

¹H NMR: Acquire a proton NMR spectrum to identify the chemical shifts and coupling patterns of the different protons in the molecule, confirming the arrangement of the ethyl and piperazine protons.

-

¹³C NMR: Acquire a carbon-13 NMR spectrum to identify the number of unique carbon environments, corresponding to the molecular structure.

2. Mass Spectrometry (MS):

-

Technique: Electrospray ionization mass spectrometry (ESI-MS) is suitable for this compound.

-

Sample Preparation: Prepare a dilute solution of the compound in a solvent compatible with ESI-MS (e.g., methanol or acetonitrile with 0.1% formic acid).

-

Analysis: Determine the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ to confirm the molecular weight.

3. High-Performance Liquid Chromatography (HPLC):

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: A UV detector (if the compound has a chromophore) or an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) can be used.

-

Purpose: To assess the purity of the compound and identify any impurities.

Application in Drug Delivery: Precursor to C12-200

The most significant application of N1-(2-Aminoethyl)-1,4-piperazinediethanamine is as a key starting material for the synthesis of the ionizable lipid C12-200.[6] C12-200 is a branched, ionizable lipidoid that is a critical component of lipid nanoparticles (LNPs) used for the delivery of nucleic acid-based therapeutics, such as messenger RNA (mRNA) and small interfering RNA (siRNA).

The multiple amino groups of N1-(2-Aminoethyl)-1,4-piperazinediethanamine are reacted with lipid tails to form the final C12-200 structure. The resulting ionizable lipid possesses a pKa that allows it to be positively charged at acidic pH (within endosomes) and nearly neutral at physiological pH. This pH-responsive behavior is crucial for the encapsulation of negatively charged nucleic acids during LNP formulation and for their subsequent release into the cytoplasm of target cells.

Lipid Nanoparticle (LNP) Formulation

The general process for formulating LNPs using C12-200 involves the rapid mixing of an ethanolic solution containing the lipids with an acidic aqueous solution containing the nucleic acid cargo. Microfluidic mixing is a common and reproducible method for this process.

Signaling and Mechanism of Action in Gene Delivery

While N1-(2-Aminoethyl)-1,4-piperazinediethanamine itself is not directly involved in biological signaling, its derivative, C12-200, plays a critical role in the mechanism of LNP-mediated gene delivery. The following diagram illustrates the key steps in this process.

Safety and Handling

N1-(2-Aminoethyl)-1,4-piperazinediethanamine is classified as a hazardous substance. It is harmful if swallowed or in contact with skin and causes severe skin burns and eye damage.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

N1-(2-Aminoethyl)-1,4-piperazinediethanamine is a crucial chemical intermediate with significant applications in the development of advanced drug delivery systems. Its unique molecular structure and reactivity make it an ideal precursor for the synthesis of ionizable lipids like C12-200, which are at the forefront of nucleic acid-based therapies. A thorough understanding of its physicochemical properties, synthesis, and handling is paramount for researchers and drug development professionals working to harness the potential of LNP technology for the treatment of a wide range of diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Solid-phase polyamine synthesis using piperazine and piperidine building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Practical Synthesis of Polyamine Succinamides and Branched Polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]

Decoding the Molecular Structure: The IUPAC Name for N-(2-aminoethyl)piperazine-1,4-diethylamine

The chemical compound commonly referred to as N-(2-aminoethyl)piperazine-1,4-diethylamine is systematically named N'-[2-[4-(2-aminoethyl)piperazin-1-yl]ethyl]ethane-1,2-diamine according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1][][] This formal designation provides an unambiguous description of the molecule's intricate structure for researchers, scientists, and professionals in drug development.

The compound, identified by the CAS number 31295-54-2, possesses a molecular formula of C10H25N5.[1][] Its structure is based on a central piperazine ring, a six-membered ring containing two nitrogen atoms at opposite positions. This core is substituted at both nitrogen atoms with ethylamine groups, and one of these ethylamine groups is further substituted with another 2-aminoethyl group.

A variety of synonyms for this compound are in use, reflecting its complex structure. These include:

-

1,4-Piperazinediethanamine, N-(2-aminoethyl)-[1]

-

N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine[1]

-

2-(4-{2-[(2-aminoethyl)amino]ethyl}piperazin-1-yl)ethan-1-amine[1][4]

This chemical is noted for its potential applications in the biomedical field. Preliminary research suggests it may have utility in the treatment of certain cancers and neurological conditions, acting as a targeted therapeutic agent for specific tumor types.[][]

It is important to distinguish this compound from the simpler, related molecule, N-(2-aminoethyl)piperazine (AEP), which has the IUPAC name 2-(piperazin-1-yl)ethan-1-amine.[5] AEP is a derivative of piperazine containing three nitrogen atoms and is used as a curing agent for epoxy resins.[5]

The accurate identification and naming of chemical compounds are foundational to chemical research and development. The IUPAC name N'-[2-[4-(2-aminoethyl)piperazin-1-yl]ethyl]ethane-1,2-diamine ensures clear and precise communication among scientists globally.

Structural Diagram

To further elucidate the molecular architecture, a 2D structural representation is provided below.

Caption: 2D structure of N'-[2-[4-(2-aminoethyl)piperazin-1-yl]ethyl]ethane-1,2-diamine.

References

N-(2-aminoethyl)piperazine-1,4-diethylamine boiling point and density

An In-depth Technical Guide to N-(2-aminoethyl)piperazine-1,4-diethylamine: Physicochemical Properties and Experimental Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of N-(2-aminoethyl)piperazine-1,4-diethylamine, a compound of interest in the biomedical field, particularly in the development of advanced drug delivery systems. This document details its boiling point and density, outlines the experimental protocols for their determination, and presents a relevant experimental workflow for its application in lipid nanoparticle formulation.

Physicochemical Properties

N-(2-aminoethyl)piperazine-1,4-diethylamine is a liquid organic compound with the following key physical properties:

| Property | Value | Reference |

| Boiling Point | 348.8 °C at 760 mmHg | [1][2][3] |

| Density | 1.011 g/cm³ | [1][2] |

Experimental Protocols

The following sections describe standardized methodologies for the experimental determination of the boiling point and density of liquid organic compounds such as N-(2-aminoethyl)piperazine-1,4-diethylamine.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[4][5] Several methods are recognized for this determination, including those outlined by the Organisation for Economic Co-operation and Development (OECD) Guideline 103.[3][6] A common laboratory method is the capillary method using a Thiele tube or an aluminum block.[1]

Principle: A small amount of the liquid is heated in a fusion tube along with an inverted capillary tube. As the temperature rises, the air trapped in the capillary expands and escapes. When the liquid's vapor pressure equals the atmospheric pressure, a rapid and continuous stream of bubbles emerges from the capillary. The temperature at which this occurs is the boiling point.[1][4]

Apparatus:

-

Thiele tube or aluminum heating block

-

Thermometer

-

Fusion tube

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or hot plate)

-

Liquid paraffin or other suitable heating bath fluid

Procedure:

-

A small quantity of N-(2-aminoethyl)piperazine-1,4-diethylamine is placed in a fusion tube.

-

A capillary tube, sealed at one end, is placed inside the fusion tube with its open end submerged in the liquid.

-

The fusion tube is attached to a thermometer and immersed in a heating bath (Thiele tube or aluminum block).

-

The apparatus is heated slowly and uniformly.[1]

-

The temperature is carefully monitored. The point at which a rapid and continuous stream of bubbles emerges from the capillary tube is recorded as the boiling point.[1][4]

Determination of Density

Density is the mass of a substance per unit of volume.[7] OECD Guideline 109 describes several methods for determining the density of liquids, including the use of a hydrometer, a hydrostatic balance, or a pycnometer.[2][8][9][10] The pycnometer method is a precise technique suitable for pure liquid compounds.

Principle: The density is calculated from the mass of the liquid that completely fills a container of a known volume (the pycnometer) at a specific temperature.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Constant temperature bath

-

Thermometer

Procedure:

-

The empty, clean, and dry pycnometer is weighed (m₁).

-

The pycnometer is filled with distilled water and placed in a constant temperature bath until it reaches thermal equilibrium. The volume is adjusted to the mark, and it is weighed again (m₂). The volume of the pycnometer can be calculated using the known density of water at that temperature.

-

The pycnometer is dried and then filled with N-(2-aminoethyl)piperazine-1,4-diethylamine.

-

The filled pycnometer is brought to the same temperature in the constant temperature bath, the volume is adjusted, and it is weighed (m₃).

-

The density (ρ) of the sample is calculated using the formula: ρ = (m₃ - m₁) / ((m₂ - m₁)/ρ_water)

Synthesis and Application Workflow

N-(2-aminoethyl)piperazine-1,4-diethylamine serves as a precursor for the synthesis of lipid-like materials used in the formulation of Lipid Nanoparticles (LNPs) for drug delivery, particularly for in vivo gene silencing.

Synthesis of N-(2-aminoethyl)piperazine-1,4-diethylamine

A plausible synthetic route for N-substituted piperazines involves reductive amination. This process generally involves the reaction of a piperazine derivative with an aldehyde or ketone in the presence of a reducing agent.

Caption: A generalized synthetic pathway for N-(2-aminoethyl)piperazine-1,4-diethylamine.

Experimental Workflow: Lipid Nanoparticle (LNP) Formulation

The workflow for formulating LNPs using ionizable lipids derived from N-(2-aminoethyl)piperazine-1,4-diethylamine for applications such as mRNA delivery is a multi-step process.

Caption: Workflow for the formulation of Lipid Nanoparticles (LNPs).

References

- 1. US2525223A - Preparation of n-substituted piperazines - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO1997010222A1 - Method for preparing piperazines - Google Patents [patents.google.com]

- 6. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. N-(2-aminoethyl)piperazine-1,4-diethylamine synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of N-(2-aminoethyl)piperazine-1,4-diethylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-(2-aminoethyl)piperazine-1,4-diethylamine. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on the foundational principles of its solubility based on its chemical structure and the general behavior of aliphatic amines. Furthermore, a detailed experimental protocol for the precise determination of its solubility in various organic solvents is provided to empower researchers in generating empirical data.

Introduction to N-(2-aminoethyl)piperazine-1,4-diethylamine

N-(2-aminoethyl)piperazine-1,4-diethylamine, with the CAS number 31295-54-2, is a complex aliphatic amine. Its structure, featuring multiple amine functionalities and a piperazine ring, dictates its physicochemical properties, including its solubility profile. Understanding its solubility is critical for a wide range of applications, from reaction chemistry and purification to formulation development in the pharmaceutical industry.

Chemical Structure:

Common synonyms for this compound include:

-

1,4-Piperazinediethanamine, N-(2-aminoethyl)-

-

N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine

Predicted Solubility in Organic Solvents

Based on the principles of "like dissolves like," the solubility of N-(2-aminoethyl)piperazine-1,4-diethylamine in various organic solvents can be predicted. The presence of multiple polar amine groups suggests good solubility in polar organic solvents, while the aliphatic backbone may confer some solubility in less polar environments.

Aliphatic amines generally exhibit significant solubility in polar organic solvents.[1][2] The solubility tends to decrease as the number of carbon atoms in the molecule increases, particularly beyond six carbons.[1][2] Amines are also known to be soluble in organic solvents such as alcohols, ether, and benzene.

Table 1: Predicted Qualitative Solubility of N-(2-aminoethyl)piperazine-1,4-diethylamine

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The amine groups can form hydrogen bonds with the hydroxyl groups of the solvents. |

| Polar Aprotic | Acetone, Dichloromethane | Moderate to High | The polarity of the solvent can interact with the polar amine groups. Primary amines may react with ketones like acetone.[1] |

| Non-Polar | Toluene, Hexane | Low to Moderate | The aliphatic portions of the molecule may allow for some interaction with non-polar solvents. |

| Ethers | Diethyl ether | Moderate | Amines are generally soluble in ether. |

| Esters | Ethyl acetate | Moderate | The polarity of the ester group can interact with the amine functionalities. |

It is important to note that these are predictions. Empirical testing is necessary to determine the quantitative solubility of N-(2-aminoethyl)piperazine-1,4-diethylamine in these solvents.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following experimental protocol, based on the isothermal shake-flask method, is recommended.

3.1. Materials

-

N-(2-aminoethyl)piperazine-1,4-diethylamine (of known purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane) of analytical grade

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of N-(2-aminoethyl)piperazine-1,4-diethylamine to a series of vials, each containing a known volume of a different organic solvent. The excess solid/liquid ensures that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow for the settling of undissolved solute.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the withdrawn sample through a syringe filter to remove any remaining undissolved particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of N-(2-aminoethyl)piperazine-1,4-diethylamine of known concentrations.

-

Analyze the standard solutions and the diluted sample solutions using a validated HPLC method.

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.

-

Determine the concentration of N-(2-aminoethyl)piperazine-1,4-diethylamine in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of N-(2-aminoethyl)piperazine-1,4-diethylamine in each solvent using the following formula:

Solubility (g/L) = (Concentration from calibration curve) x (Dilution factor)

-

3.3. Data Presentation

The quantitative solubility data should be summarized in a clear and structured table for easy comparison.

Table 2: Experimentally Determined Solubility of N-(2-aminoethyl)piperazine-1,4-diethylamine at 25 °C

| Organic Solvent | Solubility (g/L) | Solubility (mol/L) |

| Methanol | [Experimental Value] | [Calculated Value] |

| Ethanol | [Experimental Value] | [Calculated Value] |

| Acetone | [Experimental Value] | [Calculated Value] |

| Dichloromethane | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | [Experimental Value] | [Calculated Value] |

| Toluene | [Experimental Value] | [Calculated Value] |

| Hexane | [Experimental Value] | [Calculated Value] |

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

4.2. Logical Relationship of Factors Influencing Solubility

The solubility of N-(2-aminoethyl)piperazine-1,4-diethylamine is governed by a balance of intermolecular forces.

Caption: Factors influencing the solubility of the target compound.

Conclusion

References

The Piperazine Scaffold: A Cornerstone of Modern Therapeutics

The piperazine ring, a six-membered heterocycle containing two opposing nitrogen atoms, stands as a quintessential "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including its capacity to modulate aqueous solubility and basicity, coupled with its synthetic versatility, have cemented its role in the development of a vast array of therapeutic agents. This technical guide explores the rich history of piperazine, from its initial synthesis to its discovery as an anthelmintic and its subsequent evolution into a core structural motif for antihistamines, antipsychotics, and beyond.

Early Discovery and First Therapeutic Use: An Anthelmintic Agent

Piperazine's journey into the realm of medicine began not with the complex targets of modern pharmacology, but with the treatment of parasitic worm infections. Though first synthesized in the late 19th century, its significant medical application was realized in the mid-20th century.

Initially investigated as a solvent for uric acid in the treatment of gout in the early 1900s, this application proved unsuccessful in clinical settings.[1] The turning point for piperazine came in 1953, when it was identified as a potent anthelmintic agent.[1] Administered as salts like piperazine citrate or adipate to enhance stability, it proved highly effective against ascarids (roundworms) and oxyurids (pinworms).[2][3] Its mechanism of action involves paralyzing the parasites by blocking acetylcholine at the myoneural junction, leading to their expulsion from the host's body.[2] This effect is mediated through its agonist activity on the inhibitory GABA (γ-aminobutyric acid) receptor in the parasites.[2] The selectivity of piperazine for helminths is attributed to the difference in GABA receptor isoforms between vertebrates and invertebrates.[2]

The Evolution into a Versatile Drug Scaffold

Following its success as an anthelmintic, the piperazine scaffold quickly captured the attention of medicinal chemists, who began to explore its potential in other therapeutic areas. By functionalizing the two nitrogen atoms, a diverse range of derivatives with distinct pharmacological profiles were synthesized.

Antihistamines: From Sedation to Selectivity

The post-World War II era saw a surge in antihistamine research, aimed at counteracting the effects of histamine in allergic reactions.[4] Researchers at companies like Burroughs Wellcome began systematically investigating piperazine derivatives, leading to the development of the first-generation antihistamines.[4] These compounds, characterized by a diphenylmethyl (benzhydryl) group attached to a piperazine nitrogen, demonstrated significant H1 receptor antagonism.[4]

A pivotal development in this class was the creation of cetirizine, a carboxylated metabolite of hydroxyzine.[4] Cetirizine retained the potent antihistaminic activity of its parent compound but exhibited significantly less sedation.[4] This was a major breakthrough, as it demonstrated that modifying the piperazine scaffold could limit penetration across the blood-brain barrier, thereby reducing central nervous system side effects.[4] Further refinement led to the development of levocetirizine, the (R)-enantiomer of cetirizine, which possesses approximately double the affinity for the H1 receptor.[4]

Antipsychotics: Targeting Dopamine and Serotonin Receptors

The versatility of the piperazine ring was further demonstrated in its application to the development of antipsychotic drugs.[5][6][7][8] Many typical and atypical antipsychotics feature a piperazine moiety, which plays a crucial role in their interaction with dopamine and serotonin receptors.[5][6][7][8] These drugs are fundamental in the management of schizophrenia, a chronic neuropsychiatric disorder.[5][6][7][8] The attachment of various heterocyclic groups to the piperazine core has been shown to greatly potentiate antipsychotic activity.[5][6][7][8]

Examples of prominent piperazine-containing antipsychotics include:

-

Olanzapine: An atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[9] It acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors.[9]

-

Ziprasidone: Another atypical antipsychotic for schizophrenia and bipolar disorder, it also targets dopamine D2 and serotonin 5-HT2A receptors.[10] It was first synthesized in 1987.[10]

Quantitative Data Summary

The following tables provide a summary of key piperazine derivatives, their discovery timelines, and their primary therapeutic applications.

| Compound | Year of Discovery/Synthesis | Therapeutic Class | Primary Target(s) |

| Piperazine (as anthelmintic) | 1953 (introduced) | Anthelmintic | GABA receptor (in helminths) |

| Chlorcyclizine | c. 1940s-1950s | Antihistamine | Histamine H1 receptor |

| Meclizine | c. 1950s | Antihistamine | Histamine H1 receptor |

| Hydroxyzine | c. 1950s | Antihistamine | Histamine H1 receptor |

| Olanzapine | c. 1990s | Antipsychotic | Dopamine D2, Serotonin 5-HT2A receptors |

| Ziprasidone | 1987 | Antipsychotic | Dopamine D2, Serotonin 5-HT2A receptors |

| Cetirizine | c. 1980s | Antihistamine | Histamine H1 receptor |

| Levocetirizine | c. 2000s | Antihistamine | Histamine H1 receptor |

Experimental Protocols

The discovery and development of piperazine derivatives rely on a suite of synthetic and biological testing protocols.

Synthesis of Piperazine Derivatives

The functionalization of the piperazine ring is central to creating diverse derivatives. N-alkylation and N-arylation are common strategies.

Protocol 1: N-Alkylation of Piperazine via Reductive Amination [11]

This method is a cornerstone for synthesizing N-alkylpiperazines.

-

Materials:

-

Piperazine (1.0 equiv.)

-

Aldehyde or Ketone (1.1 equiv.)

-

Sodium triacetoxyborohydride (STAB) (1.5 equiv.)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (catalytic amount)

-

-

Procedure:

-

Dissolve piperazine and the aldehyde or ketone in DCM or DCE in a round-bottom flask.

-

Add a catalytic amount of acetic acid to facilitate the formation of the iminium ion.

-

Stir the mixture at room temperature for 1-2 hours.

-

Add STAB in portions to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction's progress using TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Protocol 2: N-Arylation of Piperazine via Buchwald-Hartwig Amination [11]

This palladium-catalyzed reaction is a powerful method for forming C-N bonds.

-

Materials:

-

Piperazine (1.2 equiv.)

-

Aryl halide (e.g., bromide or chloride) (1.0 equiv.)

-

Palladium catalyst (e.g., Pd2(dba)3) (1-5 mol%)

-

Ligand (e.g., XPhos, SPhos) (2-10 mol%)

-

Base (e.g., NaOtBu, K3PO4) (1.4 equiv.)

-

Anhydrous toluene or dioxane

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, add the aryl halide, piperazine, palladium catalyst, ligand, and base to an oven-dried reaction vessel.

-

Add the anhydrous solvent.

-

Seal the vessel and heat the mixture to the appropriate temperature (typically 80-110 °C).

-

Stir for the required time, monitoring by TLC or GC-MS.

-

After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product using flash column chromatography on silica gel.

-

Biological Assays

Protocol 3: In Vitro Anthelmintic Bioassay (Larval Motility Assay) [12][13][14]

This assay assesses the ability of a compound to paralyze or kill parasitic larvae.

-

Materials:

-

Parasite larvae (e.g., Haemonchus contortus)

-

96-well microtiter plates

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Culture medium

-

Automated motility tracking system

-

-

Procedure:

-

Dispense a known number of larvae in culture medium into each well of a 96-well plate.

-

Add serial dilutions of the test compounds to the wells. Include positive (known anthelmintic) and negative (vehicle) controls.

-

Incubate the plates at an appropriate temperature (e.g., 37 °C).

-

At specified time points, measure larval motility using an automated tracking system that detects movement.

-

Calculate the percentage of motility inhibition for each compound concentration relative to the negative control.

-